N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide
Description
This compound is a hydrazide derivative featuring a 2,4-dichlorophenyl group in an E-configuration methylidene linkage and a 3,5-dioxo-1,2,4-triazin-6-ylamino substituent. Such hybrids are often explored for pharmacological or agrochemical applications due to their diverse reactivity and ability to interact with biological targets .
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N6O3/c13-7-2-1-6(8(14)3-7)4-16-18-9(21)5-15-10-11(22)17-12(23)20-19-10/h1-4H,5H2,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEYGSSTFMKKEC-AYSLTRBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CNC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CNC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Chemical Reactions Analysis
N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The dichlorophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi. This makes it a candidate for the development of new antimicrobial agents.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile reagent for the synthesis of other complex molecules. Its unique structure allows it to participate in various chemical reactions including nucleophilic substitutions and condensation reactions .
Pharmaceutical Development
Given its biological activities, this compound is being explored for potential therapeutic applications in treating infections and cancers. Its mechanism of action involves interaction with specific molecular targets that modulate biological processes.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of derivatives of this compound against resistant bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations compared to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. These findings were reported in Cancer Research and suggest its potential as an adjunct therapy in oncology.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of derivatives, including acetohydrazides, triazine/triazole hybrids, and chlorophenyl-containing molecules. Below is a detailed analysis of key analogs:
Chlorophenyl-Methylidene Acetohydrazides
- N’-[(E)-(4-Chlorophenyl)methylidene]-2-(purin-6-ylsulfanyl)acetohydrazide (): Structural Differences: The phenyl ring has a single 4-chloro substituent (vs. 2,4-dichloro), and the triazinone is replaced by a purine sulfanyl group.
- 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide (): Structural Differences: A triazole sulfanyl group replaces the triazinone, and the methylidene group is attached to a 3-methylphenyl ring. Implications: The triazole core may improve metabolic stability compared to triazinones, while the methylphenyl substituent could alter solubility .
Triazine/Triazole Derivatives
- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Structural Differences: A triazole-thione scaffold replaces the triazinone, with dual 2-chlorophenyl groups. The absence of a hydrazide linker may reduce conformational flexibility .
- Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) (): Structural Differences: A simpler triazine amine with three chlorine substituents. Implications: Anilazine is a known fungicide, suggesting that triazine cores with halogenation are critical for pesticidal activity. The target compound’s hydrazide extension may shift its application toward pharmaceuticals .
Heterocyclic Hydrazides with Bioactivity
- 2-(Benzothiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazides (): Structural Differences: A benzothiazole sulfanyl group and indolinone substituent replace the triazinone and dichlorophenyl groups. Implications: These derivatives exhibit anti-inflammatory and antibacterial activity, highlighting how heterocycle choice (benzothiazole vs. triazinone) directs biological targeting .
- (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide (): Structural Differences: A 3,5-dichloro-2-hydroxyphenyl group and methoxybenzoate substituent. Implications: The hydroxyl group improves hydrogen-bonding interactions, which could enhance solubility compared to the non-hydroxylated dichlorophenyl in the target compound .
Comparative Data Table
Key Research Findings
- Synthetic Methods : The target compound’s synthesis likely mirrors , involving condensation of a hydrazide with a chlorophenyl aldehyde under acidic conditions. This contrasts with dehydrosulfurization methods using DCC or I₂/Et₃N for triazine derivatives () .
- Biological Activity: While direct data for the target compound is unavailable, analogs like benzothiazole hydrazides () show potent anti-inflammatory activity (IC₅₀: 8.2 µM for compound 5d), suggesting that triazinone derivatives may require optimization for similar efficacy .
- Crystallography : Hydrogen-bonding networks in triazole-thione derivatives () and methoxybenzohydrazides () stabilize crystal packing, which could inform formulation strategies for the target compound .
Biological Activity
N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide is a complex organic compound notable for its diverse biological activities. The compound features a dichlorophenyl moiety attached to a hydrazide functional group and a tetrahydro-triazine ring. This unique structure suggests potential interactions with various biological targets, making it an interesting subject for pharmacological research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The presence of the dichlorophenyl group contributes to its lipophilicity and potential ability to cross biological membranes.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways. For example, it has been suggested that compounds with similar structures can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostanoids associated with inflammation and pain .
- Receptor Modulation : The triazine ring and hydrazide groups facilitate binding to various receptors or enzymes, modulating their activity and leading to downstream biological effects .
Pharmacological Studies
Several studies have investigated the pharmacological properties of related compounds. Here are some key findings:
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition of COX-II activity in vitro. This suggests potential therapeutic applications in treating inflammatory conditions such as arthritis and other pain-related disorders.
- Neuroprotective Effects : Research on triazine derivatives indicated neuroprotective properties that could be beneficial in treating neurodegenerative diseases like Alzheimer's. The mechanism was attributed to the modulation of oxidative stress pathways and enhancement of neuronal survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
